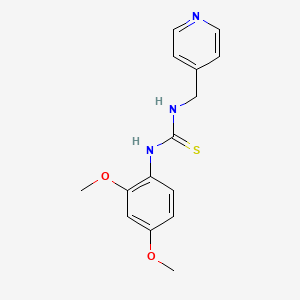
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-viral properties and inhibit the replication of various viruses. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have anti-oxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively easy to synthesize and has a high yield. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is stable under normal lab conditions and can be stored for long periods. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not water-soluble, which limits its use in aqueous solutions. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has a short half-life in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea research. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has shown promising results in various in vitro and in vivo studies, and further research is needed to investigate its potential therapeutic applications. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be used as a potential anti-cancer drug or as a treatment for inflammatory and viral diseases. Future research could also investigate the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential side effects. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be modified to improve its solubility and stability, which could expand its use in lab experiments and potential therapeutic applications.
Conclusion
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative that has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments, including ease of synthesis and low toxicity, but also has some limitations, including low solubility and short half-life. Future research could investigate the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its optimal dosage and administration.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxybenzylamine with carbon disulfide to form 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-pyridinemethanamine to form N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea. The overall yield of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea synthesis is around 60%.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-3-4-13(14(9-12)20-2)18-15(21)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDJESLKDOEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

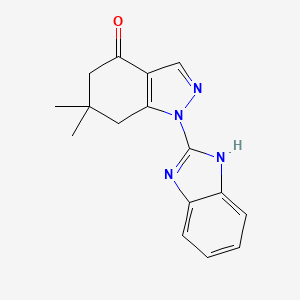
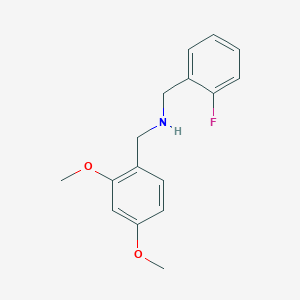
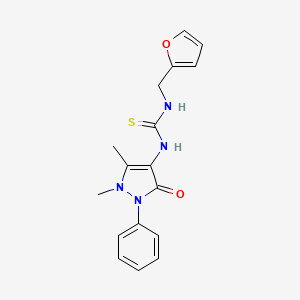
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
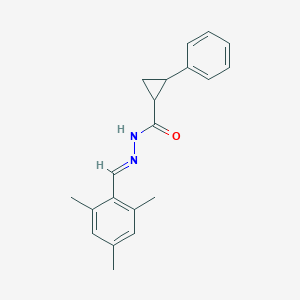
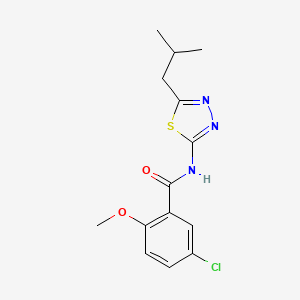
![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
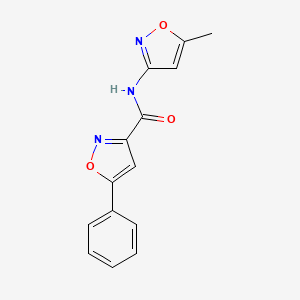
![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)

![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)